1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(2,3,5,6-TETRAFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Overview
Description
1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(2,3,5,6-TETRAFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a useful research compound. Its molecular formula is C17H9Cl2F4N3O2 and its molecular weight is 434.2 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[(2,6-dichlorophenoxy)methyl]-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide is 433.0007946 g/mol and the complexity rating of the compound is 529. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Environmental Impact and Mechanisms
Research into related compounds, such as dioxins and chlorophenols, reveals their environmental persistence and potential for bioaccumulation, highlighting the importance of understanding the environmental behavior and toxicological impact of complex organic compounds like 1-[(2,6-dichlorophenoxy)methyl]-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide. Studies show that these compounds can originate from industrial processes and have been investigated for their carcinogenic potential and mechanisms of action through interactions with cellular receptors like the aryl hydrocarbon receptor (AhR) (Steenland et al., 2004), (Peng et al., 2016).
Role in Heterocyclic Chemistry
The pyrazole moiety, a component of the chemical structure , plays a significant role in medicinal and organic chemistry due to its presence in biologically active compounds. These compounds exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This highlights the importance of pyrazole derivatives in drug development and organic synthesis (Dar & Shamsuzzaman, 2015).
Advanced Materials Development
Research into di- and tetraphenylsilyl-containing polymers, which share structural motifs with the compound , focuses on their synthesis and applications in electronics, microelectronics, and membrane technology. These materials' unique properties, such as thermal stability and electronic characteristics, make them suitable for advanced applications, underscoring the potential utility of similarly structured compounds in materials science (Brumǎ et al., 2004).
Toxicology and Environmental Safety
Understanding the toxicology of related environmental contaminants, such as dioxins and polychlorinated biphenyls (PCBs), is crucial for assessing the safety and environmental impact of novel compounds. Studies on the health effects of these pollutants inform regulatory policies and risk assessments, providing a framework for evaluating new chemicals with potential environmental and health risks (Mukerjee, 1998).
Properties
IUPAC Name |
1-[(2,6-dichlorophenoxy)methyl]-N-(2,3,5,6-tetrafluorophenyl)pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl2F4N3O2/c18-8-2-1-3-9(19)16(8)28-7-26-5-4-12(25-26)17(27)24-15-13(22)10(20)6-11(21)14(15)23/h1-6H,7H2,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKSHFPRUHSTBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OCN2C=CC(=N2)C(=O)NC3=C(C(=CC(=C3F)F)F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl2F4N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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